1-(Thiomorpholin-3-YL)but-3-EN-2-one
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Overview
Description
1-(Thiomorpholin-3-YL)but-3-EN-2-one is a heterocyclic compound containing both sulfur and nitrogen atoms. It is characterized by its unique structure, which includes a thiomorpholine ring fused with a butenone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Thiomorpholin-3-YL)but-3-EN-2-one can be synthesized through a one-pot reaction involving thiomorpholine and butenone derivatives. The reaction is typically carried out in the presence of a solid base such as magnesium oxide (MgO) and an eco-friendly solvent like ethanol. The use of microwave irradiation can significantly reduce the reaction time, making the process more efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as NMR, HPLC, and LC-MS to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Thiomorpholin-3-YL)but-3-EN-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .
Scientific Research Applications
1-(Thiomorpholin-3-YL)but-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Thiomorpholin-3-YL)but-3-EN-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1-(Thiomorpholin-3-YL)but-3-EN-1-one: This compound has a similar structure but differs in the position of the double bond.
Thiomorpholine: A simpler analog that lacks the butenone moiety.
Uniqueness
1-(Thiomorpholin-3-YL)but-3-EN-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
1-thiomorpholin-3-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NOS/c1-2-8(10)5-7-6-11-4-3-9-7/h2,7,9H,1,3-6H2 |
InChI Key |
QIFJYTVSOBEFCT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1CSCCN1 |
Origin of Product |
United States |
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